4,6-Dichloro-n-methylpyrimidin-5-amine CAS number
4,6-Dichloro-n-methylpyrimidin-5-amine CAS number
An In-depth Technical Guide to 4,6-Dichloro-N-methylpyrimidin-5-amine: Synthesis, Reactivity, and Applications
Introduction
In the landscape of modern medicinal chemistry, the pyrimidine scaffold is a cornerstone, forming the nucleus of numerous therapeutic agents and biologically active molecules. Among the vast array of pyrimidine derivatives, those bearing halogen substituents serve as exceptionally versatile intermediates, amenable to a wide range of synthetic transformations. This guide focuses on 4,6-Dichloro-N-methylpyrimidin-5-amine , a specialized derivative of the highly functionalized 4,6-dichloropyrimidine core.
While 4,6-Dichloro-N-methylpyrimidin-5-amine itself is not widely cataloged with a dedicated CAS number, its immediate precursor, 5-Amino-4,6-dichloropyrimidine (CAS No. 5413-85-4) , is a well-documented and commercially available building block.[1][2][3] This guide will provide a comprehensive technical overview of the target molecule by leveraging the established chemistry of its parent amine. We will delve into its synthesis, predicted physicochemical and spectroscopic properties, characteristic reactivity in nucleophilic aromatic substitution (SNAr) reactions, and its potential applications in drug discovery programs. The principles discussed are grounded in the extensive literature of related analogs, such as 4,6-Dichloro-2-methylpyrimidin-5-amine (CAS No. 39906-04-2), providing a robust framework for researchers and drug development professionals.[4][5]
Physicochemical Properties
The introduction of a methyl group to the exocyclic amine of 5-Amino-4,6-dichloropyrimidine predictably alters its physical properties. The table below compares the known properties of the parent amine with the predicted properties of its N-methylated derivative.
| Property | 5-Amino-4,6-dichloropyrimidine | 4,6-Dichloro-N-methylpyrimidin-5-amine |
| CAS Number | 5413-85-4[3] | Not available |
| Molecular Formula | C₄H₃Cl₂N₃[3] | C₅H₅Cl₂N₃ |
| Molecular Weight | 163.99 g/mol [2][6] | 178.02 g/mol |
| Appearance | Liquid or solid[2] | Predicted: Solid or oil |
| Boiling Point | Not well documented | Predicted: Higher than parent amine |
| Melting Point | 148-151 °C | Predicted: Variable, dependent on purity |
| Solubility | Soluble in 95% ethanol (50 mg/mL)[2] | Predicted: Soluble in polar organic solvents |
| XLogP3 | 1.4[6] | Predicted: ~1.8 |
Synthesis and Handling
Proposed Synthesis: N-Methylation of 5-Amino-4,6-dichloropyrimidine
The most direct and logical synthesis of the title compound is the selective N-methylation of its primary amine precursor. This can be achieved through several standard organic chemistry protocols. Reductive amination or direct alkylation with a methylating agent are common strategies. Below is a representative protocol for direct alkylation.
Causality of Experimental Choices:
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Base (e.g., NaH or K₂CO₃): A base is required to deprotonate the primary amine, increasing its nucleophilicity to facilitate the attack on the methylating agent. Sodium hydride provides strong, irreversible deprotonation, while potassium carbonate offers a milder, heterogeneous option.
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Methylating Agent (e.g., CH₃I or (CH₃)₂SO₄): Methyl iodide is a highly reactive and common methylating agent. Dimethyl sulfate is a less volatile and often more cost-effective alternative.
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Solvent (e.g., THF or DMF): A polar aprotic solvent is chosen to dissolve the reagents and facilitate the SN2 reaction without interfering by solvating the anionic nucleophile too strongly.
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Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic deprotonation and then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Detailed Step-by-Step Methodology:
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Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-Amino-4,6-dichloropyrimidine (1.0 eq).
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Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material completely.
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.
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Methylation: Slowly add methyl iodide (CH₃I, 1.1 eq) dropwise via syringe.
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Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Diagram of Proposed Synthesis
Caption: Synthetic pathway for 4,6-Dichloro-N-methylpyrimidin-5-amine.
Safety and Handling
Based on the hazard profile of its precursor, 4,6-Dichloro-N-methylpyrimidin-5-amine should be handled with care. The parent compound, 5-Amino-4,6-dichloropyrimidine, is classified as an irritant.[6]
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
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Precautionary Measures:
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Use only in a well-ventilated area, preferably a chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Avoid breathing dust, fumes, or vapors.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry, and dark place.
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Spectroscopic Characterization
The structural change from a primary (-NH₂) to a secondary (-NHCH₃) amine results in predictable shifts in spectroscopic data.
| Spectroscopic Data | 5-Amino-4,6-dichloropyrimidine (Experimental/Typical) | 4,6-Dichloro-N-methylpyrimidin-5-amine (Predicted) | Rationale for Prediction |
| ¹H NMR | δ ~8.3 (s, 1H, C2-H), δ ~4.5 (br s, 2H, -NH₂) | δ ~8.3 (s, 1H, C2-H), δ ~5.0 (br s, 1H, -NH-), δ ~3.0 (d, 3H, -CH₃) | Disappearance of the 2H amine signal, replaced by a 1H NH signal and a new 3H signal for the N-methyl group (doublet if coupled to NH). |
| ¹³C NMR | δ ~158 (C4/C6), δ ~155 (C2), δ ~120 (C5) | δ ~158 (C4/C6), δ ~155 (C2), δ ~125 (C5), δ ~30 (-CH₃) | A new signal appears in the aliphatic region for the methyl carbon. The C5 carbon signal may shift slightly downfield. |
| IR (cm⁻¹) | ~3400, ~3300 (N-H stretch, 2 bands), ~1620 (N-H bend) | ~3350 (N-H stretch, 1 band), ~1550 (N-H bend) | The dual N-H stretching bands of the primary amine are replaced by a single, sharp band for the secondary amine. |
| MS (EI) | m/z 163/165 (M⁺, M+2), 128 (M-Cl)[6] | m/z 177/179 (M⁺, M+2), 162 (M-CH₃), 142 (M-Cl) | The molecular ion peak will shift by +14 amu corresponding to the addition of a CH₂ group and loss of a hydrogen. |
Chemical Reactivity and Applications
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The defining characteristic of the 4,6-dichloropyrimidine scaffold is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the two chlorine atoms, makes the C4 and C6 positions highly electrophilic.
Mechanism and Regioselectivity:
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Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks one of the electropositive carbon atoms bearing a chlorine atom (C4 or C6).
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Formation of Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
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Chloride Elimination: The aromaticity of the pyrimidine ring is restored by the elimination of a chloride ion, yielding the substituted product.
In 4,6-Dichloro-N-methylpyrimidin-5-amine, the C4 and C6 positions are electronically equivalent. The first substitution can proceed at either position. The introduction of a new substituent will then electronically influence the reactivity of the remaining chlorine atom, allowing for sequential and regioselective derivatization. The N-methylamino group at C5 is an electron-donating group, which activates the ring towards electrophilic attack but can modulate the reactivity of the adjacent C4/C6 positions in SNAr reactions.
Diagram of SNAr Reaction Pathway
Caption: Generalized SNAr pathway on the dichloropyrimidine core.
Applications in Drug Discovery
The 5-amino-4,6-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, primarily serving as a versatile intermediate for constructing more complex molecules. Its derivatives have been explored in the synthesis of:
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Kinase Inhibitors: The pyrimidine core mimics the purine structure of ATP, making it an ideal template for designing ATP-competitive kinase inhibitors for oncology and inflammation.
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Anticonvulsant Agents: Certain 9-alkyl-6-substituted-purine analogs, derived from this pyrimidine core, have shown potent anticonvulsant activity.[2]
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Antiviral Compounds: It is a key starting material for various nucleoside analogs, including conformationally restricted bicyclic and spirocyclic nucleosides with potential antiviral properties.[2]
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Antihypertensive Drugs: The related compound, 4,6-dichloro-2-methylpyrimidin-5-amine, is an intermediate in the synthesis of Moxonidine, an antihypertensive drug.[4][7]
The N-methyl derivative provides a handle for chemists to fine-tune steric and electronic properties, potentially improving binding affinity, selectivity, or pharmacokinetic profiles of the final drug candidate.
Conclusion
4,6-Dichloro-N-methylpyrimidin-5-amine represents a valuable, albeit specialized, synthetic intermediate for drug discovery and development. While not a common catalog item, its straightforward synthesis from the readily available 5-Amino-4,6-dichloropyrimidine makes it highly accessible. Its core reactivity is dominated by the sequential nucleophilic aromatic substitution at the C4 and C6 positions, providing a robust platform for building molecular diversity. By understanding the fundamental properties, synthesis, and reactivity outlined in this guide, researchers can effectively leverage this scaffold to construct novel and potent therapeutic agents.
References
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PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved from [Link]
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Patentsnap. (n.d.). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. Retrieved from [Link]
- Google Patents. (n.d.). WO2014037391A1 - Moxonidine synthesis with the aid of organic bases.
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Suzhou Aobai Pharmaceutical Co., Ltd. (n.d.). 4,6-DICHLORO-5-PYRIMIDINAMINE. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
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MDPI. (2020). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
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NIST. (n.d.). 5-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
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